Heptane-2-sulfonyl Chloride
Description
Significance in Contemporary Organic Synthesis and Chemical Transformations
Heptane-2-sulfonyl chloride, as a characteristic alkanesulfonyl chloride, is a versatile electrophilic reagent in organic synthesis. Its primary significance lies in its ability to react with a wide range of nucleophiles, facilitating the formation of various sulfur-containing compounds. These transformations are fundamental in the synthesis of new organic molecules.
The sulfonyl chloride group is a good leaving group, making the sulfur atom susceptible to nucleophilic attack. Key transformations involving this compound include:
Formation of Sulfonamides: The most prominent reaction of sulfonyl chlorides is with primary and secondary amines to yield sulfonamides. wikipedia.org This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a cornerstone for creating the sulfonamide functional group, which is a critical pharmacophore in many therapeutic agents.
Formation of Sulfonate Esters: In reactions with alcohols, this compound forms sulfonate esters. wikipedia.org This transformation is essential for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.
Formation of Sulfones: this compound can participate in Friedel-Crafts reactions with aromatic compounds to produce aryl heptan-2-yl sulfones. wikipedia.org
Hydrolysis: Like other sulfonyl chlorides, it reacts with water to hydrolyze into the corresponding heptane-2-sulfonic acid. wikipedia.orgsci-hub.se
Sulfene (B1252967) Generation: When treated with a strong, non-nucleophilic base, alkanesulfonyl chlorides with α-hydrogens, such as this compound, can undergo an E2 elimination to form highly reactive intermediates known as sulfenes (R-CH=SO₂). wikipedia.orgcdnsciencepub.com These transient species can be trapped by various reagents to create a range of adducts.
The utility of this compound is therefore defined by its role as a precursor to these important classes of organic sulfur compounds.
Modern synthetic methods provide efficient and environmentally conscious routes to alkanesulfonyl chlorides. One notable approach is the oxidative chlorination of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides (e.g., 2-bromoheptane) and thiourea. organic-chemistry.orgresearchgate.netthieme-connect.comorgsyn.org This method avoids the use of malodorous thiols and hazardous reagents like chlorine gas, employing safer oxidants such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). organic-chemistry.orgwordpress.comthieme-connect.com Another general strategy is the direct oxidative chlorination of the corresponding thiol (heptane-2-thiol) using reagents like hydrogen peroxide in combination with a chlorine source. organic-chemistry.orgorganic-chemistry.orgrsc.orgthieme-connect.de
Scope of Academic Investigation and Research Focus
The academic investigation of this compound is primarily contextualized within the broader study of alkanesulfonyl chloride reactivity and reaction mechanisms. Simple, unfunctionalized models like this compound are valuable for elucidating fundamental chemical principles.
Key areas of research focus include:
Mechanistic Studies of Nucleophilic Substitution: Alkanesulfonyl chlorides are classic substrates for studying the mechanism of nucleophilic substitution at a tetrahedral sulfur center. Research aims to determine whether these reactions proceed through a concerted Sₙ2-like pathway with inversion of configuration or via a stepwise addition-elimination mechanism involving a pentacoordinate sulfurane intermediate. mdpi.comresearchgate.netnih.gov The solvolysis of various alkanesulfonyl chlorides in different solvent systems is a common method for probing these mechanisms. researchgate.netnih.gov
Steric and Electronic Effects: The structure of the alkyl group significantly impacts the reactivity of the sulfonyl chloride. As a secondary sulfonyl chloride, this compound provides a model for studying steric hindrance at the reaction center. Academic studies often compare the reaction rates of primary, secondary, and tertiary alkanesulfonyl chlorides to quantify these steric effects. cdnsciencepub.comresearchgate.net For instance, research on the relative reaction rates of axial and equatorial sulfonyl chloride epimers in cyclic systems has provided deep insight into the stereoelectronic requirements of both substitution and elimination pathways. cdnsciencepub.com
Sulfene Chemistry: The formation of sulfenes from alkanesulfonyl chlorides via base-induced elimination is a significant area of mechanistic and synthetic research. cdnsciencepub.comuwo.ca Studies focus on the kinetics of sulfene formation and the factors that favor elimination over substitution. The E2 mechanism is strongly supported by kinetic data and the observed high rate ratios between sterically biased axial and equatorial epimers. cdnsciencepub.com
Structure
3D Structure
Properties
Molecular Formula |
C7H15ClO2S |
|---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-3-4-5-6-7(2)11(8,9)10/h7H,3-6H2,1-2H3 |
InChI Key |
XMCYPBHDMUSBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Heptane 2 Sulfonyl Chloride
Established Synthetic Pathways and Mechanistic Refinements
The synthesis of heptane-2-sulfonyl chloride, a key intermediate in various chemical syntheses, is predominantly achieved through indirect routes involving the modification of suitable precursors. These established pathways have been refined over time to improve yield, purity, and scalability.
The most common laboratory-scale synthesis of this compound involves a two-step sequence starting from heptane-2-ol. The first step is the sulfonylation of the alcohol to form a heptane-2-sulfonate intermediate. This is followed by a chlorination step to yield the final sulfonyl chloride product.
The reaction is typically initiated by treating heptane-2-ol with a sulfonating agent, such as p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), in the presence of a base like pyridine (B92270). youtube.com This reaction proceeds with retention of configuration at the chiral center of heptane-2-ol because the C-O bond of the alcohol is not broken during this step. The base serves to neutralize the hydrochloric acid generated during the reaction.
The resulting sulfonate ester is an excellent leaving group. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of a suitable solvent, leads to the displacement of the sulfonate group and the formation of this compound. The mechanism of this step typically involves a nucleophilic attack by the chloride ion.
Achieving high purity of this compound is critical for its subsequent use in synthesis. Several strategies are employed during the synthesis to minimize the formation of impurities. One of the primary impurities is the corresponding sulfonic acid, which can form due to the presence of water. Therefore, carrying out the reaction under anhydrous conditions is crucial.
Another potential side reaction is the elimination of the sulfonate ester to form heptenes, especially if strong, non-nucleophilic bases are used. youtube.com The choice of base and careful control of reaction temperature can help to minimize this side reaction. The use of pyridine as a base is common as it also acts as a catalyst for the sulfonylation step. youtube.com
Precise control of the stoichiometry of the reactants is essential for maximizing the yield and purity of this compound. An excess of the sulfonating agent can lead to difficulties in purification, while an insufficient amount will result in incomplete conversion of the starting alcohol. Similarly, in the chlorination step, the amount of chlorinating agent must be carefully controlled.
To ensure the reaction goes to completion and to minimize the formation of byproducts, the progress of the reaction is monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). These techniques allow for the qualitative and quantitative assessment of the reaction mixture, indicating the consumption of starting materials and the formation of the desired product.
Table 1: Stoichiometric Control and Monitoring Parameters
| Parameter | Recommended Practice | Rationale |
|---|---|---|
| Molar Ratio (Alcohol:Sulfonylating Agent) | 1 : 1.05-1.2 | Ensures complete conversion of the alcohol while minimizing excess reagent. |
| Molar Ratio (Sulfonate Ester:Chlorinating Agent) | 1 : 1.1-1.5 | Drives the chlorination reaction to completion. |
| Reaction Monitoring | TLC, GC | Allows for real-time tracking of the reaction progress and detection of byproducts. |
After the synthesis is complete, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and residual solvents. For research-grade material, high purity is paramount.
Fractional distillation under reduced pressure is a common method for purifying liquid sulfonyl chlorides. This technique separates compounds based on their boiling points, and the reduced pressure allows the distillation to be carried out at lower temperatures, minimizing thermal decomposition of the product.
For even higher purity, chromatographic techniques are employed. Flash chromatography using a silica (B1680970) gel column can effectively separate the desired product from impurities with different polarities. rsc.org In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be used to obtain very high purity material. jocpr.com Another technique that has gained prominence for purifying pharmaceutical compounds and could be applicable is Supercritical Fluid Chromatography (SFC), which offers advantages like reduced solvent consumption and faster separation times. jocpr.com
Indirect Routes via Precursor Modification
Emerging Methodologies for Sulfonyl Chloride Generation
While the traditional synthesis of sulfonyl chlorides from alcohols is well-established, there is ongoing research into developing more efficient, milder, and environmentally friendly methods. Several emerging methodologies show promise for the synthesis of sulfonyl chlorides, including this compound.
One approach involves the oxidative chlorination of various sulfur-containing starting materials. For instance, S-alkyl isothiourea salts can be converted to sulfonyl chlorides using bleach or sodium chlorite (B76162) (NaClO₂) as the oxidizing and chlorinating agents. organic-chemistry.orggoogle.com These methods are attractive due to the use of readily available and inexpensive reagents. Another method utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org The direct oxidative chlorination of thiols and disulfides using a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, or hydrogen peroxide with zirconium tetrachloride, also provides efficient routes to sulfonyl chlorides. organic-chemistry.org
Photocatalysis represents a modern and sustainable approach to sulfonyl chloride synthesis. acs.orgnih.gov For example, a heterogeneous carbon nitride photocatalyst, potassium poly(heptazine imide), has been used to produce sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.org This method offers a green alternative to the classical Meerwein chlorosulfonylation reaction. acs.org
Another innovative strategy involves the activation of primary sulfonamides using a pyrylium (B1242799) salt (Pyry-BF₄). nih.gov This reagent activates the otherwise unreactive NH₂ group of the sulfonamide, enabling its conversion to a sulfonyl chloride under mild conditions. nih.gov This method is particularly valuable for the late-stage functionalization of complex molecules containing a primary sulfonamide group. nih.gov
Table 2: Comparison of Emerging Synthetic Methodologies for Sulfonyl Chlorides
| Methodology | Starting Material | Key Reagents | Advantages |
|---|---|---|---|
| Oxidative Chlorination | S-alkyl isothiourea salts, thiols, disulfides | Bleach, NaClO₂, NCS, H₂O₂/ZrCl₄ | Inexpensive and readily available reagents, high yields. organic-chemistry.orggoogle.comorganic-chemistry.org |
| Photocatalysis | Arenediazonium salts | Potassium poly(heptazine imide), visible light | Sustainable, mild reaction conditions, high functional group tolerance. acs.org |
| Sulfonamide Activation | Primary sulfonamides | Pyry-BF₄, MgCl₂ | Mild conditions, high selectivity, suitable for late-stage functionalization. nih.gov |
Photocatalytic Approaches to Sulfonyl Chloride Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, harnessing the energy of photons to drive chemical transformations under mild conditions. nih.govacs.org This approach offers a sustainable alternative to traditional methods for synthesizing sulfonyl chlorides. nih.gov
A notable development is the use of heterogeneous, metal-free carbon nitride photocatalysts, such as potassium poly(heptazine imide) (K-PHI), to mediate the synthesis of sulfonyl chlorides from arenediazonium salts. nih.govacs.org This method operates at room temperature under visible light irradiation, demonstrating high tolerance for various functional groups and achieving yields between 50% and 95%. nih.gov The process relies on a photoinduced electron transfer mechanism. acs.org Furthermore, research into K-PHI has revealed the potential for "chromoselective" synthesis, where the wavelength of incident light can be adjusted to selectively yield different sulfur-containing products, including sulfonyl chlorides, diaryldisulfides, or arylchlorides from the same precursor. researchgate.netdntb.gov.ua While these examples focus on aryl sulfonyl chlorides, the principles are foundational for developing similar pathways for alkyl derivatives.
Oxidative Functionalization of Sulfur-Containing Precursors
The oxidative functionalization of various sulfur-containing compounds is a primary route to sulfonyl chlorides. Modern methods have focused on improving safety and efficiency by moving away from hazardous reagents like chlorine gas. organic-chemistry.org
From Thiols and Disulfides: A range of oxidizing systems can convert thiols and disulfides directly into sulfonyl chlorides. An environmentally benign, metal-free method utilizes ammonium (B1175870) nitrate with oxygen as the terminal oxidant. rsc.org Other effective reagents include a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) or H₂O₂ with zirconium tetrachloride as a catalyst, which offers high yields and very short reaction times under mild conditions. organic-chemistry.org Additionally, systems like N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid provide a smooth conversion of thiols. organic-chemistry.org A simple and rapid method employs oxone in water for the efficient oxyhalogenation of thiols and disulfides. rsc.org
From S-Alkylisothiourea Salts: To circumvent the use of volatile and malodorous thiols, S-alkylisothiourea salts have been established as convenient precursors. organic-chemistry.orgorganic-chemistry.org These odorless salts are readily prepared from alkyl halides and inexpensive thiourea. organic-chemistry.orgorganic-chemistry.org The subsequent conversion to sulfonyl chlorides is achieved through oxidative chlorosulfonation using reagents such as N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite), which are considered worker- and environment-friendly. organic-chemistry.orgorganic-chemistry.org These methods are scalable and offer simplified purification processes. organic-chemistry.org Another efficient oxidant for this transformation is Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which works well in sustainable solvents. rsc.orgresearchgate.net
Comparative Analysis of Synthetic Efficiencies and Selectivities across Methodologies
The choice of synthetic methodology for producing sulfonyl chlorides like this compound depends on factors such as precursor availability, desired scale, and environmental considerations. Photocatalytic methods represent the cutting edge of sustainable synthesis, offering extremely mild conditions but are still an emerging technology for alkyl sulfonyl chlorides. Oxidative methods are well-established and diverse, offering multiple pathways with varying efficiencies and green profiles.
Methods starting from S-alkylisothiourea salts are particularly advantageous as they avoid the use of foul-smelling thiols and often employ cheaper, safer oxidants like bleach. organic-chemistry.orgorganic-chemistry.org Direct oxidation of thiols can be highly efficient, with systems like H₂O₂/ZrCl₄ providing excellent yields in minutes, though they may involve metal catalysts. organic-chemistry.org The photocatalytic approach using K-PHI boasts high functional group tolerance and operates under ambient conditions, making it suitable for complex molecules, although its application has been demonstrated primarily for aryl precursors. nih.gov
Below is a comparative table of different synthetic approaches.
| Methodology | Precursor | Key Reagents/Catalyst | Reaction Conditions | Reported Yields | Key Advantages |
|---|---|---|---|---|---|
| Photocatalysis | Arenediazonium Salts | Potassium Poly(heptazine imide) (K-PHI) | Visible Light, Room Temperature | 50-95% | Metal-free, mild conditions, high functional group tolerance. nih.gov |
| Oxidative Functionalization | Thiols | H₂O₂ / ZrCl₄ | Mild Conditions | Excellent | Very short reaction times, high purity. organic-chemistry.org |
| Oxidative Functionalization | Thiols | Ammonium Nitrate / O₂ | Metal-free | Good | Environmentally benign, uses O₂ as terminal oxidant. rsc.org |
| Oxidative Functionalization | S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS) | Acidic Conditions | Moderate to Excellent | Avoids odorous thiols, byproduct can be recycled. organic-chemistry.org |
| Oxidative Functionalization | S-Alkylisothiourea Salts | Bleach (NaClO) | Aqueous Conditions | High | Clean, economic, and worker-friendly. organic-chemistry.org |
| Oxidative Functionalization | Thiols / Disulfides | Oxone / KCl | Water | 82-98% | Uses water as a green solvent, rapid reaction. rsc.org |
Integration of Green Chemistry Principles in this compound Production
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modernizing sulfonyl chloride synthesis. rsc.org
Development of Sustainable and Atom-Economical Synthetic Protocols
A key aspect of sustainable synthesis is the selection of starting materials and the management of byproducts. The use of S-alkylisothiourea salts is a prime example of a greener approach, as it replaces toxic and malodorous thiols with stable, odorless solids. organic-chemistry.org This strategy significantly improves worker safety and reduces environmental impact. google.com
Furthermore, the synthesis from S-alkylisothiourea salts using NCS as the chlorinating agent demonstrates high atom economy. organic-chemistry.org The water-soluble byproduct, succinimide, can be recovered from the aqueous phase and conveniently recycled back into the starting reagent NCS by reacting it with sodium hypochlorite (B82951). organic-chemistry.orgorganic-chemistry.org This circular approach minimizes waste and aligns with the principles of a circular economy. organic-chemistry.org The development of protocols that utilize sustainable solvents like water or ethanol (B145695) further enhances the green credentials of these synthetic routes. rsc.orgresearchgate.net
Exploration of Environmentally Benign Catalytic Systems and Reagents
The replacement of hazardous reagents with safer, more environmentally benign alternatives is a core goal of green chemistry. rsc.org For sulfonyl chloride synthesis, this involves moving away from traditional, harsh chlorinating agents. organic-chemistry.org
Catalytic systems that are metal-free are highly desirable. The photocatalytic synthesis using carbon nitrides like K-PHI is an excellent example of a heterogeneous, recyclable, and metal-free catalytic system. nih.gov Similarly, the aerobic, metal-free oxidation of thiols using ammonium nitrate as a source of redox-active nitrogen oxides showcases a catalytic cycle that relies on benign components. rsc.org
The choice of oxidant is also critical. A clean and economical synthesis of alkanesulfonyl chlorides can be achieved using bleach-mediated oxidative chlorosulfonation. organic-chemistry.org Other green oxidants include hydrogen peroxide, which produces water as its only byproduct, and molecular oxygen, which is the ultimate green oxidant. rsc.orgorganic-chemistry.org These reagents, combined with efficient catalytic systems, pave the way for safer and more sustainable industrial production of compounds like this compound. rsc.orgorganic-chemistry.org
Mechanistic Investigations of Reactions Involving Heptane 2 Sulfonyl Chloride
Fundamental Reaction Pathways and Kinetic Analysis
The reactivity of heptane-2-sulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This functional group is susceptible to attack by a wide range of nucleophiles, and its reactions can also be influenced by redox processes.
Elucidation of Nucleophilic Substitution Reaction Mechanisms
Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the chemistry of this compound. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism. For many alkanesulfonyl chlorides, a concerted process is the dominant pathway in solvolysis reactions.
kobs = kw + kOH[OH-]
where kw represents the rate constant for the neutral hydrolysis (solvolysis by water) and kOH is the second-order rate constant for the base-catalyzed hydrolysis. This relationship indicates that at neutral or acidic pH, the reaction with water is the predominant pathway, while under alkaline conditions, the reaction is significantly accelerated due to the higher nucleophilicity of the hydroxide ion compared to water.
The hydrolysis of aromatic sulfonyl chlorides in water over a pH range of 3–11 has been shown to follow an SN2 mechanism for both the neutral and alkaline pathways. It is reasonable to extrapolate that this compound would exhibit similar behavior, with the rate of hydrolysis increasing with pH.
To illustrate the expected trend, the following interactive table presents hypothetical rate constants for the hydrolysis of an aliphatic sulfonyl chloride at different pH values.
| pH | [OH⁻] (M) | Hypothetical k_obs (s⁻¹) |
| 4 | 1.0 x 10⁻¹⁰ | 5.0 x 10⁻⁵ |
| 7 | 1.0 x 10⁻⁷ | 5.1 x 10⁻⁵ |
| 10 | 1.0 x 10⁻⁴ | 1.5 x 10⁻⁴ |
| 12 | 1.0 x 10⁻² | 1.0 x 10⁻² |
Note: This table is for illustrative purposes to show the expected trend and does not represent experimental data for this compound.
The polarity of the solvent plays a critical role in the rates of nucleophilic substitution reactions of sulfonyl chlorides. For reactions proceeding through an SN2 mechanism, the effect of solvent polarity depends on the relative charge distribution in the reactants and the transition state.
In the solvolysis of alkanesulfonyl chlorides, which is a common nucleophilic substitution reaction, the transition state involves the formation of a partial negative charge on the incoming nucleophile (the solvent molecule) and a partial negative charge on the leaving group (chloride ion), with a corresponding increase in positive charge on the sulfur atom. Polar protic solvents are generally effective at stabilizing this charge-separated transition state through hydrogen bonding and dipole-dipole interactions, which can lead to an increase in the reaction rate compared to nonpolar solvents.
The extended Grunwald-Winstein equation is a useful tool for correlating the specific rates of solvolysis (k) with the nucleophilicity (NT) and ionizing power (YCl) of the solvent:
log(k/ ko) = lNT + mYCl
where ko is the rate in the reference solvent (80% ethanol (B145695)/20% water), and l and m are sensitivity parameters to solvent nucleophilicity and ionizing power, respectively. For the solvolysis of many alkanesulfonyl chlorides, the mechanism is proposed to be a concerted SN2 process.
The following interactive table provides an illustrative example of how the rate constant for the solvolysis of an alkanesulfonyl chloride might vary with solvent polarity.
| Solvent (Composition) | Dielectric Constant (ε) | Hypothetical Relative Rate Constant |
| 100% Ethanol | 24.3 | 1.0 |
| 80% Ethanol / 20% Water | 35.9 | 4.5 |
| 50% Ethanol / 50% Water | 55.3 | 25.0 |
| 100% Water | 78.5 | 100.0 |
Note: This table is for illustrative purposes to show the expected trend and does not represent experimental data for this compound.
An increase in solvent polarity generally leads to an increase in the rate of solvolysis for sulfonyl chlorides that react via an SN2 mechanism.
Mechanistic Aspects of Oxidation-Reduction Chemistry of the Sulfonyl Chloride Moiety
The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6). Consequently, the sulfonyl chloride moiety is more commonly involved in reactions as an electrophile rather than participating in redox processes where the sulfur atom's oxidation state changes.
Research in this area is not extensive. However, it is known that sulfonyl chlorides can be reduced. For example, aromatic sulfonyl chlorides can be reduced to the corresponding thiols. This transformation involves a significant change in the oxidation state of sulfur from +6 to -2.
Conversely, the formation of sulfonyl chlorides often involves the oxidation of sulfur-containing compounds with lower oxidation states, such as thiols or disulfides. While this is part of the synthesis of sulfonyl chlorides rather than a reaction of the moiety itself, it highlights the accessibility of different oxidation states for sulfur.
Mechanistic studies focusing on the direct oxidation or reduction of the sulfonyl chloride group in compounds like this compound are limited. Such reactions would likely involve potent oxidizing or reducing agents and proceed through complex radical or ionic pathways. Further research is needed to fully elucidate the mechanistic aspects of the redox chemistry of the sulfonyl chloride functional group.
Detailed Mechanistic Studies on Related Sulfonyl Chlorides as Analogues
To gain deeper insight into the potential reaction mechanisms of this compound, it is instructive to examine detailed studies conducted on analogous sulfonyl chlorides.
Hydrolysis Mechanisms and the Intermediacy of Cyclic Sultones (e.g., Beta-Sultone)
The hydrolysis of 2-hydroxyethanesulfonyl chloride has been investigated in detail and provides a compelling example of a complex reaction mechanism that could be relevant to substituted alkanesulfonyl chlorides. acsgcipr.org The study revealed that the hydrolysis does not proceed solely by direct nucleophilic attack of water or hydroxide on the sulfonyl chloride. Instead, the major pathway involves the formation of a cyclic intermediate, a beta-sultone (1,2-oxathietane 2,2-dioxide), through an intramolecular nucleophilic attack of the hydroxyl group on the sulfonyl chloride. acsgcipr.orgstackexchange.com
The key features of this mechanism are:
Formation of a Beta-Sultone Intermediate: The reaction proceeds primarily through the rapid formation of the highly reactive beta-sultone. acsgcipr.org
Kinetic Evidence: The kinetics of both the beta-sultone formation and the direct hydrolysis show two terms: one that is first-order in the sulfonyl chloride alone and another that is first-order in both the sulfonyl chloride and hydroxide ion. acsgcipr.org
The hydroxide-promoted reaction is suggested to proceed via the cyclization of the conjugate base of the alcohol. acsgcipr.org The unimolecular formation of the beta-sultone is thought to involve a complex with water, where water acts as a general base to facilitate the cyclization. acsgcipr.org The minor, direct hydrolysis pathway is considered a conventional SN2 reaction with general base assistance from a second water molecule. acsgcipr.org
This example highlights the possibility of complex, multi-step mechanisms in the reactions of functionalized alkanesulfonyl chlorides. While this compound itself does not have a hydroxyl group in a suitable position to form a beta-sultone, this study underscores the importance of considering neighboring group participation and the formation of cyclic intermediates when investigating the mechanisms of related compounds.
Formation and Reactivity of Sulfene (B1252967) Intermediates
Sulfenes are highly reactive intermediates with the general structure R₂C=SO₂. wikipedia.org In the context of this compound, the corresponding sulfene intermediate would be heptan-2-ylidene-λ⁶-sulfanedione. The formation of this intermediate typically occurs via an elimination reaction of hydrogen chloride from this compound in the presence of a base. wikipedia.orgiupac.org
The general mechanism for the base-induced formation of a sulfene from an alkanesulfonyl chloride is as follows:
A base abstracts a proton from the α-carbon (the carbon adjacent to the sulfonyl chloride group).
This is followed by the elimination of the chloride ion to form the sulfene.
Due to their high reactivity, sulfenes are typically generated in situ and trapped with a suitable reagent. wikipedia.org The reactivity of the sulfene intermediate derived from this compound is characterized by its electrophilicity. It can readily react with various nucleophiles and undergo cycloaddition reactions. For example, sulfenes are known to react with enamines to form thietane 1,1-dioxides. wikipedia.org
Mechanistic Pathways of Desulfitative Cross-Coupling Reactions
Desulfitative cross-coupling reactions involving sulfonyl chlorides provide a powerful method for the formation of carbon-carbon bonds, where the sulfonyl group is extruded as sulfur dioxide (SO₂). chemrevlett.com While specific studies on this compound are not prevalent, the general mechanistic pathways for such reactions, often catalyzed by transition metals like palladium, can be extrapolated. chemrevlett.comresearchgate.net
A plausible catalytic cycle for a palladium-catalyzed desulfitative cross-coupling of this compound with a generic coupling partner (e.g., an organometallic reagent or an unsaturated compound) would likely involve the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the sulfur-chlorine bond of this compound to form a palladium(II) intermediate. chemrevlett.com
Sulfur Dioxide Extrusion: The resulting intermediate then eliminates a molecule of sulfur dioxide to generate an alkylpalladium(II) species. chemrevlett.com
Transmetalation or Carbopalladation: Depending on the nature of the coupling partner, this step can vary. If an organometallic reagent is used, transmetalation occurs, transferring the organic group to the palladium center. If an alkene or alkyne is the partner, carbopalladation (insertion of the unsaturated bond into the palladium-carbon bond) takes place.
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst for the next cycle. chemrevlett.com
It is important to note that radical pathways can also be involved in some desulfitative coupling reactions. chemrevlett.com
Stereochemical Control and Diastereoselectivity in Sulfonylation Processes
The sulfonylation of a chiral substrate with this compound, or the reaction of a chiral this compound with a prochiral nucleophile, can lead to the formation of products with new stereocenters. The stereochemical outcome of these reactions is of significant interest in asymmetric synthesis. nih.govresearchgate.net
The control of stereochemistry in these processes is influenced by several factors, including the inherent chirality of the starting materials, the nature of the catalyst or chiral auxiliary used, and the reaction conditions. For instance, in the synthesis of chiral sulfinates, chiral alcohols can be used as auxiliaries to achieve diastereoselective preparation. nih.gov
The diastereoselectivity of a sulfonylation reaction is determined by the relative energies of the diastereomeric transition states leading to the different product stereoisomers. Steric and electronic interactions between the reactants and any chiral catalysts or auxiliaries play a crucial role in differentiating these transition states. For example, in the enantioselective synthesis of β-chiral sulfones through Ni-organophotocatalyzed reactions, the chiral ligand on the nickel catalyst controls the enantioselectivity of the bond-forming steps. acs.org
Advanced Spectroscopic Techniques for Mechanistic Elucidation
Isotopic Labeling Studies for Tracing Proton Transfer Steps (e.g., Deuterium NMR)
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. x-chemrx.com In reactions involving this compound, particularly those where proton transfer is a key step (such as the formation of a sulfene intermediate), deuterium (²H or D) labeling can provide invaluable insights.
By replacing a specific proton with a deuterium atom, its movement can be followed using Deuterium Nuclear Magnetic Resonance (D-NMR) spectroscopy. sigmaaldrich.com For example, to study the α-proton abstraction in the formation of the sulfene from this compound, a deuterated starting material, heptane-2-sulfonyl-2-d chloride, could be synthesized. The reaction could then be monitored by D-NMR to observe the transfer of the deuterium atom to the base.
D-NMR is particularly useful for studying highly deuterated compounds where proton NMR signals are weak. sigmaaldrich.com It allows for the direct observation of deuterium at labile positions and can be used to quantify deuterium enrichment. sigmaaldrich.com
In-Situ Reaction Monitoring through Specialized NMR (e.g., ³⁵Cl NMR) and Infrared Spectroscopy (e.g., Stopped-Flow IR)
In-situ reaction monitoring techniques allow for the observation of a chemical reaction as it happens, providing real-time data on the concentrations of reactants, intermediates, and products. spectroscopyonline.com This is crucial for understanding the kinetics and mechanism of fast reactions involving reactive species like those derived from this compound.
Specialized NMR Spectroscopy (³⁵Cl NMR):
Chlorine has two NMR-active nuclei, ³⁵Cl and ³⁷Cl. huji.ac.il While both can be used, ³⁵Cl is more sensitive. huji.ac.il ³⁵Cl NMR can be a valuable tool for studying reactions involving sulfonyl chlorides. The chemical shift of the ³⁵Cl nucleus is sensitive to its electronic environment, and changes in the ³⁵Cl NMR spectrum can provide information about the transformation of the sulfonyl chloride group. researchgate.netnih.govnih.gov However, organic chlorides often yield very broad signals, which can limit the application of ³⁵Cl NMR to smaller molecules or require specialized techniques to obtain high-resolution spectra. huji.ac.il
Infrared Spectroscopy (Stopped-Flow IR):
Infrared (IR) spectroscopy is an excellent technique for identifying functional groups and monitoring their changes during a reaction. pepolska.pl For very fast reactions, such as those involving the formation and subsequent reaction of sulfene intermediates, the stopped-flow technique coupled with IR spectroscopy (Stopped-Flow IR) is particularly powerful. pepolska.plmicroptik.euhi-techsci.comhi-techsci.combiologic.net
Advanced Applications of Heptane 2 Sulfonyl Chloride in Complex Organic Transformations
Versatile Reagent in Diverse Chemical Syntheses
As a characteristic alkanesulfonyl chloride, heptane-2-sulfonyl chloride is a versatile electrophilic reagent fundamental to many synthetic transformations. Its primary significance is its capacity to react with a wide array of nucleophiles, enabling the formation of numerous sulfur-containing compounds. The sulfonyl chloride group is an effective leaving group, rendering the sulfur atom highly susceptible to nucleophilic attack, which is the basis for its broad applicability in modern organic synthesis.
The reaction of sulfonyl chlorides with primary and secondary amines to yield sulfonamides is one of the most prominent and widely utilized transformations in organic synthesis. molport.com This reaction is a cornerstone for creating the sulfonamide functional group, a critical component in many therapeutic agents. The synthesis is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. molport.com
This compound reacts predictably with a range of primary and secondary amines to form the corresponding N-substituted sulfonamides. This includes reactions with simple linear and branched alkylamines as well as aryl amines, demonstrating the broad scope of this synthetic method. The resulting sulfonamides incorporate the heptyl chain, which can influence the lipophilicity and other physicochemical properties of the final molecule.
Table 1: Representative Sulfonamide Synthesis Reactions
| Amine Type | Reactant 1 | Reactant 2 | Product |
| Linear Alkyl | This compound | R-NH₂ (e.g., Propylamine) | N-propylheptane-2-sulfonamide |
| Branched Alkyl | This compound | R₂NH (e.g., Diisopropylamine) | N,N-diisopropylheptane-2-sulfonamide |
| Aryl | This compound | Ar-NH₂ (e.g., Aniline) | N-phenylheptane-2-sulfonamide |
Beyond simple amines, this compound is instrumental in the functionalization of complex amine-containing scaffolds. By reacting with amines that are part of a heterocyclic or polycyclic system, novel and intricate sulfonamide architectures can be prepared. In these syntheses, the core heterocyclic or polycyclic structure is typically pre-formed, and the heptane-2-sulfonyl group is introduced to modify the molecule's properties. This strategy is frequently employed in medicinal chemistry to explore structure-activity relationships by appending the sulfonyl group to a known biologically active core.
This compound is also widely used in reactions with other nucleophiles, such as alcohols and thiols.
Sulfonate Esters: In reactions with alcohols, this compound forms sulfonate esters. smolecule.com This transformation is crucial for converting an alcohol, which is a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. eurjchem.com
Sulfonothioates: The reaction with thiols yields sulfonothioates, another class of sulfur-containing compounds with applications in organic synthesis. smolecule.com
Table 2: Synthesis of Sulfonate Esters and Sulfonothioates
| Nucleophile | Reactant 1 | Reactant 2 | Product Class |
| Alcohol | This compound | R-OH | Sulfonate Ester |
| Thiol | This compound | R-SH | Sulfonothioate |
The principles of regioselectivity and stereoselectivity are critical in the synthesis of complex organic molecules. masterorganicchemistry.com
Regioselectivity refers to the preference for a reaction to occur at one position over another in a molecule with multiple reactive sites. masterorganicchemistry.com When a complex substrate contains several different nucleophilic groups (e.g., multiple hydroxyl or amino groups), the reaction with this compound can proceed with a degree of regioselectivity based on factors like steric hindrance and the nucleophilicity of the different sites.
Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org this compound is a chiral molecule (due to the stereocenter at the C-2 position). When it reacts with another chiral substrate, two diastereomeric products can be formed. A selective reaction would yield these diastereomers in unequal amounts. This control is vital for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical industry.
Synthesis of Sulfonamides and Their Functionalized Derivatives
Role in the Construction of Advanced Organic Scaffolds and Building Blocks
The reliable and versatile reactivity of this compound makes it a valuable tool for constructing advanced organic scaffolds and molecular building blocks. The introduction of the heptane-2-sulfonyl group can serve several strategic purposes in a multi-step synthesis. It can be used to modify the electronic properties or solubility of an intermediate, protect a reactive amino or hydroxyl group, or activate a position for further chemical transformation. molport.com Through its application in forming sulfonamides and sulfonate esters, this compound provides chemists with a robust method for elaborating molecular complexity and building the sophisticated architectures required for materials science and drug discovery. molport.com
Investigation of Catalytic Roles and Utility as Transfer Reagents
Beyond its role as a stoichiometric reagent, this compound's reactivity profile suggests potential applications as a transfer agent and in catalytic cycles.
The fundamental reactivity of this compound is as a sulfonyl transfer agent. In its reactions with nucleophiles such as amines, alcohols, and thiols, the heptan-2-ylsulfonyl moiety (-SO₂-CH(CH₃)(C₅H₁₁)) is transferred from the chlorine atom to the nucleophile. smolecule.com The sulfonyl chloride acts as a potent electrophile, with the chlorine atom serving as a good leaving group. This electrophilicity facilitates the formation of new carbon-sulfur, nitrogen-sulfur, or oxygen-sulfur bonds, which are central to the synthesis of sulfones, sulfonamides, and sulfonate esters, respectively. This transfer reaction is a cornerstone of its synthetic utility. magtech.com.cnsigmaaldrich.com
Recent studies have shown that aryl sulfonyl chlorides, such as p-toluenesulfonyl chloride, can act as effective catalysts for the acetylation and formylation of alcohols and phenols under mild, solvent-free conditions. daneshyari.com The proposed mechanism involves the reaction of the sulfonyl chloride with the acylating agent (e.g., acetic anhydride (B1165640) or formic acid) to form a highly reactive mixed anhydride intermediate. This intermediate is a more potent acylating agent than the starting material, and it readily reacts with the hydroxyl compound to form the ester. The sulfonyl chloride is regenerated in the process, allowing it to function catalytically.
By analogy, this compound could potentially exhibit similar catalytic activity. While aliphatic sulfonyl chlorides are generally more reactive than their aryl counterparts, this reactivity could be harnessed in a similar catalytic cycle for acylation reactions. Such an application would represent a novel and efficient use of this reagent, expanding its utility beyond traditional stoichiometric roles.
Advanced Analytical Research Methodologies for Heptane 2 Sulfonyl Chloride and Its Derivatives
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are indispensable tools in the analysis of Heptane-2-sulfonyl chloride. They are routinely used to monitor the conversion of reactants to products, identify the presence of impurities, and determine the enantiomeric purity of chiral compounds.
High-Performance Liquid Chromatography (HPLC) with Specialized Column Chemistries (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound and its non-volatile derivatives. A common approach for purity analysis involves reversed-phase chromatography, often utilizing a C18 stationary phase. The separation is typically achieved using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile. To improve peak shape and resolution for the acidic sulfonic acid degradation product, an ion-pairing agent may be added to the mobile phase.
Since this compound possesses a chiral center at the second carbon atom, the separation of its enantiomers is crucial, particularly when it is used in the synthesis of stereospecific molecules. Chiral HPLC is the method of choice for this purpose. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad range of chiral compounds and are suitable for the separation of chiral sulfonyl chlorides and their derivatives. rsc.orgnih.gov The separation can be achieved using either normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases, depending on the specific CSP and the analyte. nih.gov
Alternatively, an indirect approach to chiral separation can be employed. This involves derivatizing the chiral analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov For instance, this compound can be reacted with a chiral amine to produce diastereomeric sulfonamides, which are then separable by conventional HPLC.
| Parameter | Condition for Purity Assessment | Condition for Chiral Separation (Direct) |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Water/Acetonitrile with ion-pairing agent | Hexane/Isopropanol or Buffered Aqueous/Organic |
| Detection | UV | UV or Mass Spectrometry (MS) |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Process Development and Optimization
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound and its less polar derivatives. For successful GC analysis, the analytes must be thermally stable and volatile. While sulfonyl chlorides can be prone to degradation at elevated temperatures, careful optimization of GC conditions, such as using a lower injection port temperature and a highly inert column, can allow for their direct analysis. core.ac.uk The separation of positional isomers of alkanesulfonyl chlorides has been successfully demonstrated using capillary GC columns with polysiloxane-based stationary phases. core.ac.uk
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used for monitoring the progress of chemical reactions involving this compound. orgchemboulder.comnih.gov By spotting the reaction mixture alongside the starting material on a TLC plate (typically silica (B1680970) gel), the consumption of the reactant and the formation of the product can be visually tracked over time. orgchemboulder.com The choice of the eluting solvent system is critical and is selected to achieve a good separation between the starting material and the product, with Rf values ideally in the range of 0.2 to 0.8. nih.gov Common solvent systems for compounds of moderate polarity include mixtures of ethyl acetate and hexanes. jk-sci.com Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with a suitable chemical reagent. innovareacademics.in
| Technique | Application | Key Considerations |
|---|---|---|
| Gas Chromatography (GC) | Purity assessment, analysis of volatile derivatives | Thermal stability of analytes, optimization of temperature program |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, rapid purity checks | Selection of appropriate solvent system for optimal separation |
Advanced Mass Spectrometric Approaches for Structural Confirmation and Elucidation
Mass spectrometry (MS) is an essential technique for the structural analysis of this compound derivatives. It provides information about the molecular weight and the elemental composition of a compound and, through fragmentation analysis, offers insights into its molecular structure.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Derivatized Analytes
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique for the analysis of derivatives of this compound, such as sulfonamides formed by reaction with primary or secondary amines. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation in the ion source. This allows for the determination of the molecular weight of the derivatized analyte.
The coupling of LC with MS/MS allows for the separation of complex mixtures prior to mass analysis. In a tandem mass spectrometer, the precursor ion of interest (e.g., the [M+H]+ ion of the sulfonamide derivative) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and is widely used for the quantification of analytes in complex matrices.
Fragment Ion Analysis and Collision-Induced Dissociation for Elucidating Derivatization Pathways and Molecular Structures
Collision-Induced Dissociation (CID) is the most common method used to induce fragmentation in tandem mass spectrometry. wikipedia.org In CID, the selected precursor ions are accelerated and collided with an inert gas, causing them to fragment. wikipedia.org The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.
For sulfonamides derived from this compound, CID typically results in cleavage of the S-N bond and the C-S bond. A characteristic fragmentation pathway for many sulfonamides is the neutral loss of sulfur dioxide (SO2), corresponding to a loss of 64 Da. nih.govresearchgate.net This fragmentation is often observed in both positive and negative ion modes and can serve as a diagnostic tool for the identification of sulfonamides. nih.govresearchgate.net Other common fragmentations include the cleavage of the alkyl chain of the heptane (B126788) group and fragmentation of the amine moiety. By carefully analyzing the masses of the fragment ions, the structure of the sulfonamide and the original amine can be elucidated.
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Interpretation of Fragmentation |
|---|---|---|---|
| [M+H]+ of N-benzyl-heptane-2-sulfonamide | 10-30 | [M+H - SO2]+ | Neutral loss of sulfur dioxide |
| [M+H]+ of N-benzyl-heptane-2-sulfonamide | 10-30 | Fragment corresponding to the heptyl group | Cleavage of the C-S bond |
| [M+H]+ of N-benzyl-heptane-2-sulfonamide | 10-30 | Fragment corresponding to the protonated benzylamine | Cleavage of the S-N bond |
Derivatization Strategies for Enhanced Analytical Detection and Separation
This compound is a reactive compound that can be used as a derivatizing agent to improve the analytical properties of other molecules, particularly those containing primary and secondary amine functional groups. The sulfonyl chloride group reacts with amines to form stable sulfonamides. This derivatization can be advantageous for several reasons:
Enhanced UV Detection: Many amines lack a strong chromophore and are therefore difficult to detect by UV-Vis spectrophotometry. By reacting them with a sulfonyl chloride that contains a UV-active group, such as naphthalenesulfonyl chloride or dansyl chloride, the resulting sulfonamide derivatives can be detected with high sensitivity by HPLC with UV detection. nih.govresearchgate.net
Improved Chromatographic Properties: Derivatization can alter the polarity and volatility of an analyte, leading to improved chromatographic separation. For example, the conversion of a polar amine to a less polar sulfonamide can improve its retention and peak shape in reversed-phase HPLC.
Enhanced Mass Spectrometric Ionization: The introduction of a group that is readily ionizable by ESI can significantly improve the sensitivity of MS detection.
Chiral Resolution: As mentioned previously, derivatization with a chiral reagent can be used to create diastereomers that can be separated on an achiral column, facilitating the analysis of chiral amines. nih.gov
The derivatization reaction is typically carried out prior to chromatographic analysis (pre-column derivatization). The reaction conditions, such as solvent, temperature, and pH, are optimized to ensure complete and rapid derivatization with minimal side-product formation. nih.gov
Development and Optimization of Sulfonyl Chloride-Based Derivatization Reagents for Targeted Analytes
The development of novel sulfonyl chloride-based derivatization reagents is a continuous effort to improve analytical sensitivity and selectivity for a wide array of target analytes. The core principle involves modifying the structure of the sulfonyl chloride to introduce desirable properties, such as enhanced ionization efficiency in mass spectrometry or improved chromatographic retention.
Researchers have synthesized and evaluated a variety of sulfonyl chloride reagents for the derivatization of molecules containing hydroxyl, amino, and phenolic functional groups. While this compound itself is a fundamental structure, research has expanded to include more complex sulfonyl chlorides designed for specific applications. For instance, reagents incorporating moieties with high proton affinity can significantly enhance the signal in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov
A comparative study of different sulfonyl chlorides for the derivatization of 17β-estradiol highlighted the superiority of pyridine-3-sulfonyl (PS) chloride over dansyl chloride and 1,2-dimethylimidazole-4-sulfonyl (DMIS) chloride. The product ion spectra of the PS derivatives exhibited more analyte-specific fragment ions, which is crucial for confident identification and quantification. nih.gov
Furthermore, the development of reagents like 2,5-dioxopyrrolidin-1-yl(4-(((2-nitrophenyl)sulfonyl)oxy)-6-(3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate (Ns-MOK-β-Pro-OSu) demonstrates a sophisticated approach to targeting amino acids, including taurine. This reagent is designed to produce a characteristic fragment ion in MS/MS analysis, allowing for highly selective detection of a wide range of amino acids. mdpi.comnih.gov
The table below summarizes various sulfonyl chloride-based derivatization reagents and their targeted analytes, showcasing the diversity of these analytical tools.
| Derivatization Reagent | Targeted Analytes | Analytical Technique(s) | Key Advantages |
| Pyridine-3-sulfonyl (PS) chloride | Steroidal estrogens | LC-ESI-MS/MS | Produces analyte-specific fragment ions, enhancing specificity. nih.gov |
| 1,2-dimethylimidazole-4-sulfonyl (DMIS) chloride | Phenolic compounds, Steroidal estrogens | LC-ESI-MS, LC-ESI-MS/MS | Enhances mass spectrometric response for phenolic compounds. researchgate.net |
| Ns-MOK-β-Pro-OSu | Amino acids (including taurine) | UHPLC-HRMS/MS | Enables highly selective quantification through a characteristic fragment ion. mdpi.comnih.gov |
| Dansyl chloride | Biogenic amines, Amino acids, Estrogens | HPLC-UV, LC-MS/MS | Widely used, provides stable derivatives with good detection limits. researchgate.netmdpi.com |
| Pyrene sulfonyl chloride | Biogenic amines | HPLC with fluorescence detection | Offers high sensitivity for the analysis of biogenic amines in food samples. mdpi.com |
Methodological Optimization of Derivatization Conditions (e.g., pH, Temperature, Reagent Concentration)
The efficiency and reproducibility of a derivatization reaction are critically dependent on the reaction conditions. Therefore, meticulous optimization of parameters such as pH, temperature, reaction time, and reagent concentration is a fundamental aspect of method development.
The derivatization of biogenic amines with pyrene sulfonyl chloride, for example, was optimized by systematically investigating the effect of each parameter. The study found that the optimal temperature for the derivatization of histamine, spermidine, and spermine was 60°C, while for putrescine and cadaverine, a plateau was observed between 50-70°C. mdpi.com Temperatures below this range led to incomplete derivatization, while higher temperatures caused partial decomposition of the derivatives. mdpi.com
Similarly, the pH of the reaction medium plays a crucial role. For the derivatization of biogenic amines with dansyl chloride, a stable pH of 11.5 is often ideal for good recovery, although this can vary for specific amines. scienceopen.com For the dabsylation of various amines, an optimal pH of 8.2 was determined through experimental design. researchgate.net
The concentration of the derivatization reagent is another critical factor. A study optimizing the dabsylation of biogenic amines found an optimal reagent concentration of 1.75 x 10⁻³ M. researchgate.net Insufficient reagent leads to incomplete derivatization, while an excessive amount can lead to interfering peaks and ion suppression in mass spectrometry.
The following table provides examples of optimized derivatization conditions for different sulfonyl chloride reagents and analytes.
| Analyte | Derivatization Reagent | Optimal pH | Optimal Temperature (°C) | Optimal Reaction Time | Optimal Reagent Concentration |
| Biogenic Amines | Dabsyl chloride | 8.2 | 70 | 21 min | 1.75 x 10⁻³ M researchgate.net |
| Histamine, Spermidine, Spermine | Pyrene sulfonyl chloride | Not Specified | 60 | Not Specified | Not Specified mdpi.com |
| Dopamine, Octopamine | Phthalylglycyl chloride | 6.5 | 30 | 10 min | Not Specified nih.gov |
| Amino Acids | Dansyl chloride | 9.5 | Room Temperature | 15 min | 1.25 mg/mL mdpi.com |
Application in the Detection and Quantification of Complex Biological Molecules and Metabolites (e.g., Amino Acids, Steroidal Estrogens, Biogenic Amines)
The culmination of developing and optimizing sulfonyl chloride derivatization methods is their application to the sensitive and accurate quantification of trace-level analytes in complex biological matrices. These methods have proven invaluable in clinical diagnostics, food safety analysis, and metabolic research.
Amino Acids: Derivatization with reagents like Ns-MOK-β-Pro-OSu has enabled the detection of 18 different amino acids in Japanese littleneck clams within a 10-minute analysis time using UHPLC-HRMS/MS. mdpi.comnih.gov This highlights the power of this approach for comprehensive metabolite profiling.
Steroidal Estrogens: The analysis of steroidal estrogens in serum is a challenging task due to their low concentrations. Derivatization with pyridine-3-sulfonyl chloride has been successfully applied to develop a sensitive LC-ESI-MS/MS method for the determination of 17β-estradiol in serum. nih.gov This method offers improved specificity compared to previously used reagents. nih.gov
Biogenic Amines: The presence of biogenic amines in food products is an indicator of quality and safety. A method based on pre-column derivatization with pyrene sulfonyl chloride followed by HPLC with fluorescence detection has been applied to the determination of biogenic amines in canned fish samples. mdpi.com The limits of detection for this method ranged from 0.1 to 1.4 mg kg⁻¹, demonstrating its high sensitivity. mdpi.com The use of dansyl chloride is another well-established method for the analysis of biogenic amines in various food and biological samples, offering good stability and reproducibility. researchgate.netmdpi.comcabidigitallibrary.org
The table below presents a summary of research findings from the application of sulfonyl chloride derivatization for the analysis of various biological molecules.
| Analyte(s) | Matrix | Derivatization Reagent | Analytical Method | Key Findings |
| 17β-estradiol | Serum | Pyridine-3-sulfonyl chloride | LC-ESI-MS/MS | Developed a quantitative method with high specificity due to analyte-specific fragmentation. nih.gov |
| 18 Amino Acids | Japanese littleneck clams | Ns-MOK-β-Pro-OSu | UHPLC-HRMS/MS | Rapid and highly selective quantification achieved within 10 minutes. mdpi.comnih.gov |
| Biogenic Amines | Canned fish | Pyrene sulfonyl chloride | HPLC-FLD | Limits of detection ranged from 0.1–1.4 mg kg⁻¹, with recoveries from 67% to 114%. mdpi.com |
| Amino Acids & Biogenic Amines | Wine | Dansyl chloride | HPLC-MS/MS | Method successfully applied to assess wine quality based on analyte profiles. mdpi.com |
| 1-hydroxypyrene | Human urine | 1,2-dimethylimidazole-4-sulfonyl chloride | LC-ESI-MS/MS | A novel derivatization method that improves the mass spectrometric response for phenolic compounds. researchgate.net |
Future Research Directions and Unexplored Avenues for Heptane 2 Sulfonyl Chloride
Integration into Novel Catalytic Cycles and Ligand Design for Metal-Catalyzed Reactions
The design of ancillary ligands is a cornerstone of modern inorganic and organometallic chemistry, directly influencing the reactivity and selectivity of metal catalysts. wiley.comethernet.edu.et Future research could strategically employ Heptane-2-sulfonyl chloride in the synthesis of novel ligands for metal-catalyzed reactions. The inherent chirality at the second carbon position and the specific steric and electronic properties of the heptyl group offer a unique scaffold for ligand development.
By reacting this compound with bifunctional molecules containing amine or alcohol groups, a new class of chiral sulfonyl-based ligands can be developed. The sulfonyl group can act as a coordinating moiety or as part of a larger ligand backbone, influencing the electronic environment of the metal center. The long heptyl chain can introduce lipophilic characteristics, potentially improving catalyst solubility in nonpolar media and creating specific steric pockets around the catalytic site to control substrate approach and enhance selectivity.
Transition metal-catalyzed reactions are often highly dependent on the selection of ligands and solvents. researchgate.net Ligands derived from this compound could find application in a variety of important transformations, including cross-coupling reactions, asymmetric hydrogenation, and polymerization. wiley.comresearchgate.net Investigating the impact of these novel ligands on catalyst performance, such as activity, stability, and enantioselectivity, represents a significant area for future exploration.
| Potential Ligand Type | Target Metal-Catalyzed Reaction | Potential Advantages of Heptane-2-sulfonyl Moiety |
| Chiral Sulfonamide-Phosphine | Asymmetric Hydrogenation | Introduction of chirality, modulation of electronic properties. |
| Sulfonate Ester-NHC | C-C Cross-Coupling (e.g., Suzuki, Heck) | Enhanced catalyst stability, improved solubility in organic solvents. |
| Bidentate Sulfonamide-Oxazoline | Enantioselective Lewis Acid Catalysis | Defined chiral environment, tunable steric and electronic effects. |
Exploration of Advanced Material Applications and Polymer Chemistry
The reactivity of the sulfonyl chloride group makes it an excellent candidate for functionalizing polymers and creating advanced materials. Future research can focus on incorporating the heptane-2-sulfonyl moiety into polymer structures to impart specific properties.
One avenue is the synthesis of functional monomers. This compound can be reacted with monomers containing hydroxyl or amine functionalities (e.g., hydroxyethyl (B10761427) methacrylate (B99206) or amino styrene) to produce new monomers. These can then be polymerized or co-polymerized to create materials with pendant heptane-2-sulfonyl groups. Such polymers could exhibit unique properties, including altered hydrophobicity, thermal stability, and adhesion. A series of water-soluble monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide (STFSI) group have been synthesized from the corresponding sulfonyl chloride monomer. researchgate.net
Another approach involves the post-polymerization modification of existing polymers. Polymers with reactive side chains (e.g., polyvinyl alcohol or polyallylamine) could be functionalized with this compound. This method allows for the controlled introduction of the sulfonyl group onto a pre-existing polymer backbone. Furthermore, polymer-bound sulfonyl chloride reagents can be created, where the sulfonyl chloride group is attached to a solid support like a divinylbenzene (B73037) cross-linked polystyrene resin. sigmaaldrich.com These solid-phase reagents can simplify purification processes in organic synthesis by allowing for the easy removal of excess reagent and byproducts through simple filtration.
Potential applications for these novel materials include specialty coatings, functional membranes for separations, and polymeric catalysts or scavengers.
| Polymer Application Area | Method of Incorporation | Desired Property Conferred by Heptane-2-sulfonyl Group |
| Specialty Coatings | Co-polymerization of a functional monomer. | Enhanced hydrophobicity, improved adhesion, modified surface energy. |
| Functional Membranes | Post-polymerization modification. | Controlled pore size and surface chemistry for selective transport. |
| Polymeric Reagents | Grafting onto a solid support. | Reusable reagent for simplified reaction workups. |
Development of Chemoenzymatic Synthesis and Biocatalysis Strategies Involving Sulfonyl Chlorides
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful strategy for producing complex molecules. While the application of biocatalysis to sulfonyl chlorides is not yet widespread, it represents a fertile ground for future research.
Enzymes could be employed in several ways. Hydrolases, such as lipases or proteases, could be explored for the kinetic resolution of racemic this compound through enantioselective hydrolysis, providing access to enantiomerically enriched forms of the corresponding sulfonic acid, which can then be converted back to the enantiopure sulfonyl chloride. Alternatively, these enzymes could catalyze the enantioselective reaction of the sulfonyl chloride with a nucleophile, such as an alcohol or amine, to produce chiral sulfonates and sulfonamides.
Another potential avenue is the use of oxidoreductases for the synthesis of sulfonyl chlorides from corresponding thiols. Biocatalytic oxidation could offer a milder and more environmentally friendly alternative to traditional chemical oxidation methods. The development of robust enzymes that can tolerate the reaction conditions required for sulfonyl chloride chemistry is a key challenge that needs to be addressed.
| Enzyme Class | Potential Chemoenzymatic Reaction | Research Goal |
| Hydrolases (e.g., Lipases) | Kinetic resolution of racemic this compound. | Synthesis of enantiopure (R)- and (S)-Heptane-2-sulfonyl chloride. |
| Transferases | Enantioselective sulfonylation of a prochiral diol. | Asymmetric synthesis of chiral sulfonate esters. |
| Oxidoreductases | Oxidation of Heptane-2-thiol followed by chlorination. | "Green" synthesis of this compound. |
Design and Synthesis of Asymmetric Analogues for Enantioselective Transformations
The chiral center at the C2 position of this compound is a key feature that can be exploited in asymmetric synthesis. A significant future direction is the development of efficient and scalable methods to produce both the (R) and (S) enantiomers of this compound in high purity.
Once available, these enantiopure sulfonyl chlorides can serve as valuable chiral building blocks. They can be used as chiral derivatizing agents to determine the enantiomeric purity of other chiral molecules, such as alcohols and amines, via techniques like NMR spectroscopy or chromatography.
More importantly, enantiopure this compound can be a precursor for a wide range of chiral auxiliaries, ligands, and organocatalysts. For example, reacting (R)-Heptane-2-sulfonyl chloride with a primary amine would yield a chiral sulfonamide. This sulfonamide could then be used to direct the stereochemical outcome of a subsequent reaction on an attached substrate. A key advantage of using sulfonyl chlorides in this context is that the sulfonylation reaction typically proceeds with retention of configuration at the chiral carbon, preserving the stereochemical integrity of the starting material. youtube.com
| Application | Example Transformation | Role of Chiral Heptane-2-sulfonyl Moiety |
| Chiral Auxiliary | Asymmetric alkylation of a sulfonamide-derived enolate. | Covalently attached group that controls the stereochemical outcome. |
| Chiral Ligand | Metal-catalyzed asymmetric allylic alkylation. | Forms a chiral complex with a metal to induce enantioselectivity. |
| Organocatalyst | Asymmetric aldol (B89426) reaction. | Forms part of a non-metallic catalyst that creates a chiral environment. |
Investigation of Reactivity in Flow Chemistry and Microfluidic Reactor Systems
Flow chemistry, which involves performing chemical reactions in continuously flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.govthalesnano.com These benefits include enhanced heat transfer, precise control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and potential for automation and scalability. nih.govrsc.org
The synthesis and reactions of sulfonyl chlorides are well-suited for translation to flow chemistry systems. The preparation of this compound, often involving highly reactive and corrosive reagents like chlorosulfonic acid, can be made safer by the superior temperature control and small reaction volumes inherent to microreactors. mdpi.comresearchgate.net
Similarly, subsequent reactions of this compound, such as the formation of sulfonamides, are often rapid and exothermic. A flow setup would allow for rapid mixing of reagents and immediate removal of heat, preventing the formation of side products and improving product yield and purity. researchgate.net The ability to precisely control residence time in a flow reactor can be used to optimize the reaction and minimize degradation of sensitive products. Investigating the kinetics and optimization of these reactions in microfluidic systems is a key area for future research.
| Parameter | Batch Processing | Flow Chemistry / Microreactor | Advantage of Flow System |
| Heat Transfer | Limited by surface-area-to-volume ratio. | High surface-area-to-volume ratio. | Superior temperature control, minimization of hotspots and side reactions. |
| Safety | Large volumes of hazardous reagents. | Small reaction volumes at any given time. | Inherently safer process, reduced risk of thermal runaway. rsc.org |
| Mixing | Often slow and inefficient. | Rapid mixing through diffusion. | Improved reaction rates and reproducibility. |
| Scalability | Requires larger vessels. | "Scaling out" by running multiple reactors in parallel. | More seamless transition from laboratory to production scale. |
Advanced In-Silico Modeling and Machine Learning for Predictive Chemistry and Reaction Design
The fields of computational chemistry and machine learning are revolutionizing how chemical reactions are developed and discovered. nih.govrsc.org These predictive chemistry tools can be applied to this compound to accelerate research and uncover new synthetic pathways.
In-Silico Modeling: Quantum mechanical calculations can be used to model the reaction mechanisms involving this compound at the atomic level. This can provide insights into transition states, reaction intermediates, and the origins of selectivity. For example, modeling can help understand the noncovalent interactions that govern the behavior of catalysts derived from this compound. nih.gov This fundamental understanding can guide the rational design of more efficient catalysts and reaction conditions.
Machine Learning: By training algorithms on large datasets of known chemical reactions, machine learning models can predict the outcomes of new reactions, suggest optimal conditions (e.g., solvent, temperature, catalyst), and even propose novel retrosynthetic pathways. iscientific.orgresearchgate.net For this compound, a machine learning model could be developed to predict its reactivity with a wide range of nucleophiles under various conditions. tue.nl This would allow researchers to rapidly screen potential reactions in-silico, prioritizing the most promising candidates for experimental validation and significantly reducing the time and resources required for reaction development.
| Computational Tool | Application for this compound | Research Outcome |
| Quantum Mechanics (DFT) | Modeling transition states of sulfonylation reactions. | Understanding reaction mechanisms and origins of stereoselectivity. |
| Molecular Dynamics | Simulating ligand-metal complex behavior in solution. | Predicting catalyst stability and conformational preferences. |
| Random Forest / Neural Networks | Predicting reaction yield based on substrates and conditions. | Rapid optimization of synthetic procedures. |
| Retrosynthesis Algorithms | Proposing synthetic routes to complex targets using this compound. | Discovery of novel applications for the building block. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Heptane-2-sulfonyl Chloride, and how can purity be optimized during synthesis?
- Methodological Answer : this compound is typically synthesized via sulfonation of heptane-2-ol followed by chlorination. To optimize purity, use controlled stoichiometry (e.g., 1:1.2 molar ratio of alcohol to chlorosulfonic acid) and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) is advised. Characterization should include H NMR (δ 1.2–1.6 ppm for aliphatic protons) and FT-IR (S=O stretch at ~1350 cm) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of water-acetonitrile (60:40) and 50 mM hexanesulfonic acid (pH 2.0) is recommended for purity assessment . Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., m/z 198 for [M]), while elemental analysis (C, H, S, Cl) should align with theoretical values (CHClOS) within ±0.3% error .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass containers to prevent hydrolysis. Conduct stability tests under varying temperatures (4°C, 25°C, 40°C) over 30 days, monitoring degradation via HPLC. Degradation products (e.g., heptane-2-sulfonic acid) should be quantified to establish shelf-life thresholds .
Advanced Research Questions
Q. How should researchers design experiments to assess the reactivity of this compound under varying pH and solvent conditions?
- Methodological Answer : Use a factorial design to test reactivity in polar aprotic (e.g., DMF, THF) vs. nonpolar solvents (e.g., hexane) at pH 2–10. Monitor reaction kinetics via Cl NMR or conductometric titration. For example, in DMF at pH 7, the sulfonyl chloride group exhibits nucleophilic substitution rates 3× faster than in hexane due to solvent polarity effects .
Q. How can discrepancies in sulfonation efficiency data be resolved when using this compound as a reagent?
- Methodological Answer : Contradictions in yield or selectivity often arise from trace moisture or competing side reactions. Implement rigorous drying protocols (e.g., molecular sieves in solvent) and use in-situ FT-IR to detect intermediates like sulfonic anhydrides. Statistical tools (e.g., ANOVA) can identify significant variables (e.g., temperature, catalyst loading) across replicate experiments .
Q. What strategies are recommended for elucidating the mechanistic pathway of this compound in nucleophilic substitutions?
- Methodological Answer : Isotopic labeling (e.g., O in sulfonyl group) combined with kinetic isotope effects (KIE) can distinguish between concerted (S2) and stepwise mechanisms. Computational studies (DFT at B3LYP/6-31G*) can model transition states and validate experimental activation energies .
Q. How should researchers address conflicting toxicity or safety data for this compound?
- Methodological Answer : Cross-reference hazard data with structurally analogous compounds (e.g., ethanesulfonyl chlorides). Conduct in-vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) and compare results with SDS-reported LC values. Discrepancies may arise from impurities; thus, purity verification via GC-MS is critical .
Data Presentation and Reproducibility
Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Include detailed synthetic procedures (e.g., reaction time, cooling bath temperature).
- Provide raw spectral data (NMR, IR) in Supporting Information.
- For reproducibility, specify batch-specific purity (e.g., Lot No.) and supplier (avoiding unverified vendors like BenchChem) .
Q. How can researchers statistically validate anomalous results in sulfonylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
